molecular formula C12H11ClN2O4 B051278 Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate CAS No. 112733-45-6

Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate

Cat. No. B051278
Key on ui cas rn: 112733-45-6
M. Wt: 282.68 g/mol
InChI Key: ZISJSCWSNPRDTJ-UHFFFAOYSA-N
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Patent
US04734419

Procedure details

Ethyl N-(2-carbamoyl-5-chlorophenyl)aminoacetate (357 g) and N,N'-carbonyldiimidazole (451 g) were dissolved in 1,4-dioxane (1.5 l) and 1,4-dioxane was concentrated to a bout 0.5 l by distillation. The resulting mixture was stirred at 150° C. for 30 minutes. After cooling, the precipitated crystals were collected by filtration and washed with ethanol to give ethyl 2-(7-chloro-1,2,3,4-tetrahydro-2,4-dioxoquinazolin-1-yl)acetate (353 g).
Name
Ethyl N-(2-carbamoyl-5-chlorophenyl)aminoacetate
Quantity
357 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N'-carbonyldiimidazole
Quantity
451 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][C:5]=1[NH:11][CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])(=[O:3])[NH2:2].[O:18]1CCOC[CH2:19]1>>[Cl:10][C:7]1[CH:6]=[C:5]2[C:4]([C:1](=[O:3])[NH:2][C:19](=[O:18])[N:11]2[CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:9][CH:8]=1

Inputs

Step One
Name
Ethyl N-(2-carbamoyl-5-chlorophenyl)aminoacetate
Quantity
357 g
Type
reactant
Smiles
C(N)(=O)C1=C(C=C(C=C1)Cl)NCC(=O)OCC
Name
N,N'-carbonyldiimidazole
Quantity
451 g
Type
reactant
Smiles
Name
Quantity
1.5 L
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 150° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
1,4-dioxane was concentrated to a bout 0.5 l by distillation
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C2C(NC(N(C2=C1)CC(=O)OCC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 353 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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